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Introduction

Scandine is a naturally occurring alkaloid belonging to the complex family of monoterpenoid
indole alkaloids. First isolated from plants of the Melodinus genus, particularly Melodinus
suaveolens, Scandine has attracted interest within the scientific community due to its intricate
chemical architecture and potential biological activities.[1][2] This technical guide provides a
comprehensive overview of the chemical structure of Scandine, including its key identifiers and
spectroscopic data. It also delves into its biological properties and outlines a protocol for its
synthesis.

Chemical Structure and Identification

The systematic IUPAC name for Scandine is methyl (1S,10R,12S,19S)-12-ethenyl-9-0x0-8,16-
diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate.[3] Its
molecular formula is C21H22N203, corresponding to a molecular weight of 350.41 g/mol .[2][3]

The structure of Scandine is characterized by a pentacyclic framework, a feature common to
many complex alkaloids. Key functional groups include a vinyl group, a methyl ester, and a
lactam moiety integrated within the intricate ring system. The absolute stereochemistry of
Scandine has been determined, contributing to its unique three-dimensional shape, which is
crucial for its biological interactions.
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For unambiguous identification and database searching, the following chemical identifiers are

provided:

Identifier Value

CAS Number 24314-59-8[1][3][4][5]

Molecular Formula C21H22N203[2][3]

Molecular Weight 350.411 g/mol [2]
O=C([C@]1(C2)--INVALID-LINK--

SMILES
(CCN4CC=C5)[C@JA(H)[C@@]52C=C)OC[4]

InChiKey JTSSMMKHJYRYEG-VRXWPRPY SA-N[3][5]
InChl=1S/C21H22N203/c1-3-19-9-6-11-23-12-

nChi 10-20(16(19)23)14-7-4-5-8-15(14)22-

n

17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-
13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1

Spectroscopic Data

The structural elucidation of Scandine has been primarily achieved through a combination of
High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) and Nuclear Magnetic
Resonance (NMR) spectroscopy. While a specific data table with quantitative values for
Scandine is not readily available in the searched literature, the general approach to its
characterization is outlined below.

Mass Spectrometry

HRESIMS is a key technique for determining the elemental composition of Scandine and for
studying its fragmentation patterns. The accurate mass measurement of the molecular ion
[M+H]* would confirm the molecular formula C21H22N20s. Tandem mass spectrometry
(MS/MS) experiments would reveal characteristic fragment ions resulting from the cleavage of
the pentacyclic core, providing valuable structural information. The fragmentation pathways are
typically complex for such intricate molecules and involve retro-Diels-Alder reactions, loss of
small neutral molecules (e.g., H20, CO, COz2), and cleavages within the ring system.
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NMR Spectroscopy

Both 1D (*H and 13C) and 2D NMR experiments are essential for the complete structural
assignment of Scandine.

e 1H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons,
the methyl ester protons, aromatic protons of the indole moiety, and a complex pattern of
aliphatic protons from the intricate ring system. Chemical shifts (d) and coupling constants
(J) would provide information about the connectivity and stereochemistry of the protons.

e 13C NMR: The carbon NMR spectrum would reveal 21 distinct carbon signals, corresponding
to the molecular formula. The chemical shifts would indicate the types of carbon atoms
present (e.g., carbonyl, aromatic, olefinic, aliphatic).

e 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
crucial for establishing the connectivity between protons and carbons, ultimately allowing for
the complete assignment of the molecular structure.

Experimental Protocols
Biomimetic Synthesis of Scandine

A biomimetic synthesis of Scandine has been reported, providing a plausible pathway for its
formation in nature and a robust method for its laboratory preparation. While the full detailed
experimental procedure is extensive, the key strategic steps are outlined below. This synthesis
often involves the construction of key intermediates followed by a cascade of reactions to
assemble the complex pentacyclic core.

Key Synthetic Steps (Conceptual):

e Preparation of an Indole-containing Precursor: Synthesis of a suitably functionalized indole
derivative that will form the core of the alkaloid.

e Coupling with a Second Building Block: Reaction of the indole precursor with another
molecule containing the remaining necessary carbon framework and functional groups.
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» Key Cyclization Cascade: A crucial step, often biomimetically inspired, involving an
intramolecular reaction cascade to form the multiple rings of the Scandine scaffold. This
could involve reactions like a Pictet-Spengler reaction followed by further cyclizations.

e Final Functional Group Manipulations: Adjustments to the functional groups, such as the
introduction of the vinyl group or the formation of the lactam, to yield the final natural product.

Starting Materials

Coupling Partner Synthetic Sequence Final Product

Indole Precursor

Coupling Reaction Cyclization Cascade Functional Group Manipulation Scandine

Click to download full resolution via product page

Conceptual workflow for the synthesis of Scandine.

Biological Activity and Signaling Pathways

While specific studies on the biological targets and signaling pathways of Scandine are limited
in the available literature, research on related bisindole alkaloids isolated from Melodinus
species provides valuable insights into its potential pharmacological effects.

Anti-inflammatory and Cytotoxic Activities

Bisindole alkaloids with aspidosperma-scandine skeletons, isolated from Melodinus
cochinchinensis, have demonstrated noteworthy anti-inflammatory and cytotoxic activities.[6]
This suggests that Scandine itself may possess similar properties. The cytotoxic effects of
related compounds are often evaluated against a panel of human cancer cell lines, providing
preliminary data on their potential as anticancer agents. The anti-inflammatory activity is
typically assessed by measuring the inhibition of inflammatory mediators in cellular assays.
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Further research is required to elucidate the specific molecular targets and mechanisms of
action responsible for these observed biological effects. It is plausible that Scandine, like many
other complex alkaloids, interacts with multiple cellular targets, leading to a complex
pharmacological profile. The intricate three-dimensional structure of Scandine is likely a key
determinant of its biological activity, enabling it to bind with high affinity and specificity to protein

targets such as enzymes or receptors.

Potential Biglogicdl Activities
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Postulated biological activities of Scandine.

Conclusion

Scandine is a structurally complex monoterpenoid indole alkaloid with promising, yet
underexplored, biological potential. Its unique pentacyclic structure has been fully
characterized by modern spectroscopic techniques, and its synthesis has been achieved
through elegant biomimetic strategies. Preliminary evidence from related compounds suggests
that Scandine may exhibit valuable anti-inflammatory and cytotoxic properties. This technical
guide serves as a foundational resource for researchers and professionals in the fields of
natural product chemistry, medicinal chemistry, and drug discovery, encouraging further
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investigation into the therapeutic potential of this fascinating molecule. Future studies should
focus on elucidating the specific molecular targets and signaling pathways affected by
Scandine to fully understand its mechanism of action and to explore its potential for the
development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]

e 2. (+)-Scandine | CAS#:24314-59-8 | Chemsrc [chemsrc.com]

e 3. Scandine | CAS:24314-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
e 4. medchemexpress.com [medchemexpress.com]

e 5. 24314-59-8[Scandine]- Acmec Biochemical [acmec.com.cn]

» 6. HRESIMS-guided isolation of aspidosperma-scandine type bisindole alkaloids from
Melodinus cochinchinensis and their anti-inflammatory and cytotoxic activities - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Alkaloid Scandine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12325887#what-is-the-chemical-structure-of-
scandine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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